(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C22H15FN4O3S and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole moiety, followed by coupling reactions with nitrophenyl and pyridinyl groups. The general synthetic pathway includes:
- Formation of Benzo[d]thiazole : Starting from appropriate anilines and thioketones.
- Coupling with Nitrophenyl and Pyridinyl Groups : Utilizing nucleophilic substitutions and coupling reactions under controlled conditions to ensure high yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the benzothiazole class. For instance, compounds with nitro substituents have shown promising results against various cancer cell lines:
- In vitro Studies : this compound demonstrated significant antiproliferative activity against A549 (lung cancer) and NCI-H358 (non-small cell lung cancer) cell lines with IC50 values indicating moderate to high efficacy .
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
A549 | 8.78 ± 3.62 | High |
NCI-H358 | 6.68 ± 15 | Moderate |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, as seen in related benzothiazole derivatives:
- Antibacterial Studies : Compounds with similar structures have exhibited activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.12 µM to 25 µM for various derivatives .
Bacteria | MIC Value (µM) | Activity Level |
---|---|---|
Staphylococcus aureus | 6.12 | Significant |
Escherichia coli | 25 | Moderate |
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of both nitro and fluorine substituents enhances its lipophilicity, potentially facilitating better membrane permeability and interaction with intracellular targets.
- DNA Interaction : Similar compounds have shown a tendency to bind within the minor groove of DNA, leading to inhibition of replication processes .
- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth has been suggested, although specific targets for this compound remain to be fully elucidated.
Case Studies
A recent study focused on a series of benzothiazole derivatives, including those structurally related to this compound, found that modifications in substituents significantly affected their biological profiles:
Eigenschaften
IUPAC Name |
(Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-17-6-9-19-20(12-17)31-22(25-19)26(14-16-2-1-11-24-13-16)21(28)10-5-15-3-7-18(8-4-15)27(29)30/h1-13H,14H2/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPAJXPGZKFRJS-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.